molecular formula C8H17NO3 B14562663 Ethyl [2-(dimethylamino)ethoxy]acetate CAS No. 62004-98-2

Ethyl [2-(dimethylamino)ethoxy]acetate

Cat. No.: B14562663
CAS No.: 62004-98-2
M. Wt: 175.23 g/mol
InChI Key: FPTUKFTYIILUDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [2-(dimethylamino)ethoxy]acetate (CAS 62004-98-2) is an organic compound with the molecular formula C₈H₁₅NO₄ and a molecular weight of 189.21 g/mol. Its structure consists of an ethyl ester group linked via an ethoxy chain to a dimethylamino moiety (CH₃COOCH₂CH₂OCH₂CH₂N(CH₃)₂) . This compound is notable for its dual functional groups—a polar dimethylamino group and an ester—which enhance solubility in both aqueous and organic phases, making it a versatile intermediate in pharmaceutical and chemical synthesis.

Properties

CAS No.

62004-98-2

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

ethyl 2-[2-(dimethylamino)ethoxy]acetate

InChI

InChI=1S/C8H17NO3/c1-4-12-8(10)7-11-6-5-9(2)3/h4-7H2,1-3H3

InChI Key

FPTUKFTYIILUDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl [2-(dimethylamino)ethoxy]acetate can be synthesized through the reaction of ethyl chloroacetate with 2-(dimethylamino)ethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-(dimethylamino)ethoxy]acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to produce ethyl alcohol and 2-(dimethylamino)ethoxyacetic acid.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as halides or amines under mild conditions.

Major Products

    Hydrolysis: Ethyl alcohol and 2-(dimethylamino)ethoxyacetic acid.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl [2-(dimethylamino)ethoxy]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of surfactants and as a solvent in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl [2-(dimethylamino)ethoxy]acetate involves its interaction with molecular targets through its functional groups. The tertiary amine group can form hydrogen bonds and ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release active compounds. These interactions can affect various molecular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

2-(Dimethylamino)ethyl Acetate (CAS 1421-89-2)

  • Structure : (CH₃)₂NCH₂CH₂OCOCH₃.
  • Molecular Weight : 131.18 g/mol .
  • Key Differences: Lacks the ethoxy spacer between the ester and dimethylamino groups, resulting in a shorter chain. Higher volatility due to lower molecular weight.
  • Applications : Used as a reactive intermediate in polymer chemistry and drug delivery systems. Safety data indicate moderate toxicity (RTECS AH2100000) .

Ethyl 2-(Diethylamino)-2-phenylacetate (CAS 2059944-97-5)

  • Structure : C₆H₅CH(COOEt)N(C₂H₅)₂.
  • Molecular Weight : 235.32 g/mol .
  • Key Differences: Incorporates a phenyl group and diethylamino substituent, enhancing lipophilicity. The phenyl group enables π-π interactions in drug-receptor binding.
  • Applications: Potential use in chiral synthesis and as a building block for bioactive molecules .

2-Ethoxyethyl Acetate (CAS 111-15-9)

  • Structure : CH₃COOCH₂CH₂OCH₂CH₃.
  • Molecular Weight : 132.16 g/mol .
  • Key Differences: Replaces the dimethylamino group with a non-polar ethoxy chain. Lacks nitrogen-based reactivity, limiting its use in drug synthesis.
  • Applications : Primarily an industrial solvent due to its low toxicity and high stability .

Ethyl 5-Acetamido-6-(2-(dimethylamino)ethoxy)benzo[b]selenophene-2-carboxylate

  • Structure: A benzo[b]selenophene core with acetamido and dimethylaminoethoxy substituents.
  • Molecular Weight : ~360 g/mol (estimated) .
  • Key Differences: The selenophene ring confers unique electronic properties and redox activity.
  • Applications : Investigated as a photodynamic therapy agent due to selenium’s photochemical activity .

Structural and Functional Analysis

Table 1: Comparative Properties of Ethyl [2-(Dimethylamino)ethoxy]acetate and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound C₈H₁₅NO₄ 189.21 Ester, dimethylamino, ethoxy Pharmaceutical intermediate
2-(Dimethylamino)ethyl acetate C₆H₁₃NO₂ 131.18 Ester, dimethylamino Polymer chemistry
2-Ethoxyethyl acetate C₆H₁₂O₃ 132.16 Ester, ethoxy Industrial solvent
Ethyl 2-(diethylamino)-2-phenylacetate C₁₄H₂₁NO₂ 235.32 Ester, diethylamino, phenyl Chiral synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.